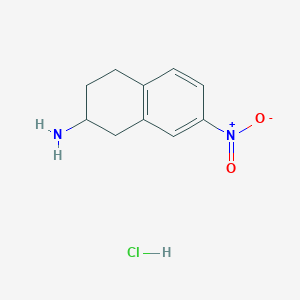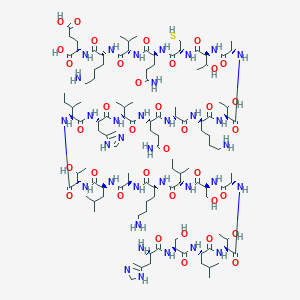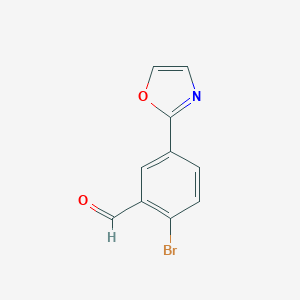
5,17-Docosadiyne
Overview
Description
5,17-Docosadiyne: is an organic compound with the molecular formula C22H38 It is characterized by the presence of two triple bonds located at the 5th and 17th positions of a 22-carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,17-Docosadiyne typically involves the coupling of terminal alkynes. One common method is the Glaser coupling reaction , which uses copper catalysts to couple two terminal alkynes, forming a diacetylene compound. The reaction conditions often include the use of a base, such as pyridine, and an oxidizing agent, such as oxygen or air, to facilitate the coupling process .
Industrial Production Methods: Industrial production of this compound may involve similar coupling reactions but on a larger scale. The use of modified copper catalysts has been reported to provide high yields of the desired product. These catalysts can enhance the reaction rate and selectivity, making the process more efficient for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 5,17-Docosadiyne undergoes various chemical reactions, including:
Hydrogenation: This reaction involves the addition of hydrogen to the triple bonds, converting them into double bonds or single bonds.
Oxidation: The triple bonds in this compound can be oxidized to form diketones or other oxygen-containing functional groups.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Hydrogenation: Copper catalysts, hydrogen gas, and appropriate solvents.
Oxidation: Oxidizing agents like potassium permanganate or osmium tetroxide.
Substitution: Halogenating agents like bromine or chlorine, often in the presence of a catalyst.
Major Products Formed:
Hydrogenation: cis,cis-5,17-docosadiene.
Oxidation: Diketones or other oxygenated derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: 5,17-Docosadiyne is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of polymers and other materials with specific properties.
Biology: In biological research, this compound has been studied for its potential as a pheromone or attractant for certain insect species, such as the gypsy moth .
Medicine: While direct medical applications of this compound are limited, its derivatives and related compounds are being explored for their potential therapeutic properties, including antiviral and anticancer activities.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of high-value products.
Mechanism of Action
The mechanism of action of 5,17-Docosadiyne depends on the specific application and the target molecule or pathway. For example, in hydrogenation reactions, the compound interacts with the catalyst and hydrogen gas to form the desired product. In biological systems, its role as a pheromone involves binding to specific receptors in the target organism, triggering a behavioral response .
Comparison with Similar Compounds
1,4-Butadiyne: A simpler diacetylene with two triple bonds at the 1st and 4th positions.
1,6-Heptadiyne: A diacetylene with triple bonds at the 1st and 6th positions.
1,8-Nonadiyne: A diacetylene with triple bonds at the 1st and 8th positions.
Uniqueness: 5,17-Docosadiyne is unique due to its longer carbon chain and the specific positioning of its triple bonds. This structure imparts distinct physical and chemical properties, making it suitable for specialized applications that shorter diacetylenes cannot fulfill.
Properties
IUPAC Name |
docosa-5,17-diyne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38/c1-3-5-7-9-11-13-15-17-19-21-22-20-18-16-14-12-10-8-6-4-2/h3-8,13-22H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRIOKCANDFQDEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC#CCCCCCCCCCCC#CCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00573320 | |
| Record name | Docosa-5,17-diyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00573320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168298-58-6 | |
| Record name | Docosa-5,17-diyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00573320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-9H-fluorene-2-carboxamide;hydrochloride](/img/structure/B60622.png)


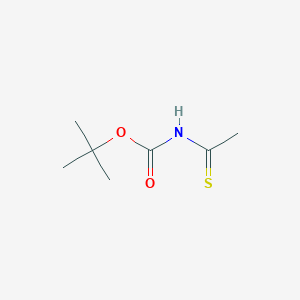
![5-Benzyloctahydro-1H-pyrrolo[3,4-C]pyridine](/img/structure/B60631.png)

![6-Chloroimidazo[1,2-b]pyridazine-2-carboxamide](/img/structure/B60634.png)
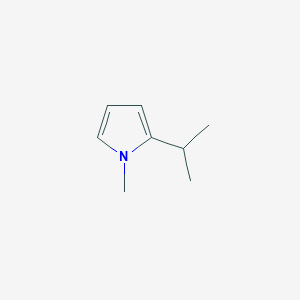
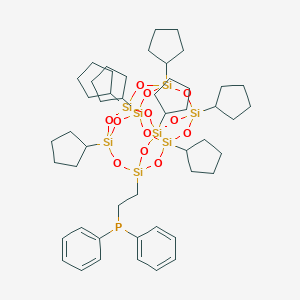
![methyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B60639.png)

